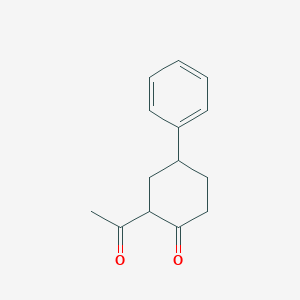
2-Acetyl-4-phenylcyclohexanone
Übersicht
Beschreibung
2-Acetyl-4-phenylcyclohexanone is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of 2-acetyl-4-phenylcyclohexanone. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | Escherichia coli | 64 µg/mL |
| C | Pseudomonas aeruginosa | 16 µg/mL |
This data suggests that modifications to the phenyl group can enhance antimicrobial efficacy, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
Table 2: COX Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| D | COX-1 | 10 ± 0.5 |
| E | COX-2 | 8 ± 0.3 |
These results indicate that the compound may have therapeutic potential in treating inflammatory diseases.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it useful in synthesizing more complex molecules.
Case Study: Synthesis of Novel Compounds
A study demonstrated the use of this compound in synthesizing novel heterocyclic compounds through cyclization reactions. The resulting products showed enhanced biological activities compared to their precursors.
Photophysical Properties
Research has explored the photophysical properties of this compound, particularly its potential use in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it a candidate for application in optoelectronic devices.
Table 3: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield (%) | 25 |
Analyse Chemischer Reaktionen
Data Table:
| Starting Material | Product | Yield (%) | Configuration |
|---|---|---|---|
| Enamine 4b | Adamantane-dione 6b | 15 | 4,6-anti |
| Enamine 4b | Adamantane-dione 7b | 10 | 4,6-syn |
Selective Carbonyl Reductions
In mixed carbonyl systems, the acetyl group in 3b exhibits lower reactivity compared to aldehydes during borane-mediated reductions. For example:
-
Reduction of 4-Phenylacetophenone (5) vs. 4-Phenylbenzaldehyde (6) :
Regioselective Alkylation
Under ruthenium catalysis, 4-phenylcyclohexanone undergoes α-alkylation with tributylamine to yield 2-butyl-4-phenylcyclohexanone (60% yield) and 2,6-dibutyl-4-phenylcyclohexanone (25% yield) .
Reaction Conditions:
Biological Activity
While not directly tested on 3b , structurally similar adamantane-diones (e.g., 6b and 7b ) show potential bioactivity:
Eigenschaften
Molekularformel |
C14H16O2 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-acetyl-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-10(15)13-9-12(7-8-14(13)16)11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |
InChI-Schlüssel |
HLJFXCWDRATSTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(CCC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













